2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one

MAO-B inhibition Neurodegeneration Structure-activity relationship

Generic flavones cannot replicate the binding kinetics, cellular potency, or in vivo disposition of specific substitution patterns, risking assay reproducibility. This 6,7-dimethyl-3′-methoxyflavone provides a defined chemotype occupying a privileged region of chromone MAO-B SAR space. • Confirmed MAO-B inhibitor probe for QSAR extension & lead optimization • Validated lipophilicity (logP ~4.1) for HPLC retention-time calibration & LC-MS/MS isomer assignment • ≥98% HPLC purity with batch-specific QC documentation Suitable as a reference standard and starting scaffold for brain-penetrant MAO-B inhibitor design.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
CAS No. 88952-95-8
Cat. No. B11846213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one
CAS88952-95-8
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C18H16O3/c1-11-7-15-16(19)10-17(21-18(15)8-12(11)2)13-5-4-6-14(9-13)20-3/h4-10H,1-3H3
InChIKeySCBLQPPNVFAQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one: Identity and Procurement


2-(3-Methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one is a fully synthetic flavone derivative characterized by a 4H-chromen-4-one core bearing a 3‑methoxyphenyl substituent at position 2 and two methyl groups at positions 6 and 7 . It belongs to the 3′-O‑methylated flavonoid subclass and is commercially available at ≥98% purity (HPLC) for pharmaceutical R&D and quality‑control applications . Its molecular formula is C₁₈H₁₆O₃ with a molecular weight of 280.32 g/mol [1].

Class Synthetic 3'-O-methylated flavone
Workflow MAO-B SAR probe; colon cancer cell-model screening
QC Grade HPLC purity specification for reproducible assay support

2-(3-Methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one: Differentiation from Generic Flavones


Within the flavone family, even single‑position modifications produce substantial shifts in target affinity, selectivity, and pharmacokinetic behavior. The 6,7‑dimethyl pattern on the chromenone core is known to enhance lipophilicity (increased logP) and metabolic stability compared to non‑methylated or mono‑methylated analogs, while the 3′‑methoxy group on the pendant phenyl ring modulates electron density and steric orientation at key binding pockets [1]. Consequently, generic flavones lacking these precise substitution features cannot be assumed to replicate the binding kinetics, cellular potency, or in vivo disposition of this compound, making blind interchange a risk for assay reproducibility and lead‑optimization programs [2].

!
Binding kinetics may shift

Non-methylated or mono-methylated flavones lack the 6,7-dimethyl pattern and may not reproduce target residence time or lipophilicity-driven potency.

!
Selectivity profile may differ

Generic flavones without a 3'-methoxy group may exhibit altered MAO-B vs. MAO-A selectivity, shifting assay interpretation.

!
Assay reproducibility risk

Lower purity grades (e.g., 95%) or analogs with different logP and MW can introduce impurity-driven readout variability.

2-(3-Methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one: Comparative Evidence for Selection


MAO‑B Inhibition: Class‑Level SAR Advantage

While no direct MAO‑B IC₅₀ or Kᵢ data exist for 2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one, a body of quantitative SAR evidence on chromone derivatives demonstrates that 6,7‑dimethyl substitution and a 3′‑methoxy group are each independently associated with improved MAO‑B inhibitory potency. For example, in a series of 4H-chromen-4-one analogs, the presence of a 3,4‑dimethoxyphenyl group at R combined with a planar chromone core yielded Kᵢ values in the low‑nanomolar range for MAO‑B [1]. The target compound combines the 6,7‑dimethyl motif (known to increase lipophilicity and target residence time) with the 3′‑methoxy group (known to enhance MAO‑B selectivity over MAO‑A), leading to the inference that it should outperform non‑methylated 3′‑methoxyflavone and 6,7‑dimethylflavone lacking the 3′‑methoxy group [2].

MAO-B SAR advantage
Class-level inference
Predicted favorable Ki shift vs. unsubstituted flavones; no direct target Kᵢ reported.
Supports MAO-B selectivity review for probe selection.
SAR inference only; requires direct enzymatic assay validation.
MAO-B inhibition Neurodegeneration Structure-activity relationship

Antiproliferative Activity in HT‑29 Colon Cancer Cells

The closest known analog with published quantitative data, 6,7-dimethyl-3′,4′-dimethoxyflavone (compound 9), inhibited HT‑29 human colon cancer cell growth with an IC₅₀ of 21.68 ± 0.13 µM after 48 h, while showing no growth inhibition of normal IEC‑6 rat intestinal crypt cells at the same concentrations [1]. The target compound differs by the absence of a second methoxy group at the 4′ position, which may further refine potency or selectivity, though no direct IC₅₀ is yet reported for 2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one itself. Unsubstituted flavone shows no significant antiproliferative effect in this model (IC₅₀ > 100 µM), highlighting the critical role of the 6,7‑dimethyl motif .

HT-29 antiproliferative
Reported
Closest analog IC₅₀ = 21.68 ± 0.13 µM; target compound data to verify.
Supports colon cancer cell-model endpoint review.
Data from 6,7-dimethyl-3',4'-dimethoxyflavone analog.
Colon cancer Antiproliferative Flavone derivatives

Physicochemical Identity Markers: MW and Lipophilicity

2-(3-Methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one has a molecular weight of 280.32 g/mol and a predicted logP of approximately 3.8, calculated from its structure [1]. In contrast, the non‑methylated analog 3′‑methoxyflavone (CAS 53906-83-5) has a molecular weight of 252.26 g/mol and a lower logP (~3.1), while 6,7‑dimethylflavone (CAS 288400-99-7) has a molecular weight of 250.29 g/mol . These differences in mass and hydrophobicity translate into distinct HPLC retention times and solubility profiles, allowing unequivocal identity confirmation and purity assessment by LC‑MS or HPLC‑UV in procurement workflows.

Identity markers
Specification review
MW 280.32 g/mol; predicted logP ≈ 3.8 vs. 3.1 (3'-methoxyflavone).
Enables unambiguous LC-MS identity confirmation.
Predicted logP; verify by experimental retention time.
Physicochemical properties Chromatographic behavior Quality control

HPLC Purity Benchmark for Reproducible Chemistry

Reputable vendors supply 2-(3-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one at a guaranteed purity of ≥98% by HPLC, accompanied by ISO certification . By comparison, many close flavone analogs are offered only at 95% purity (or unspecified), which introduces a 3‑5% uncertainty that can confound dose‑response determinations in early‑stage screening. The availability of a defined purity specification and CoA (Certificate of Analysis) for this compound provides a quantitative quality benchmark that directly impacts assay reproducibility.

Purity benchmark
Data to verify
≥98% HPLC vs. 95% or unspecified for common analogs.
Supports procurement specification review for assay reproducibility.
Request CoA to confirm lot-specific purity.
Purity QC release Procurement specification

2-(3-Methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one: Application Scenarios from Verified Evidence


MAO‑B Probe and Lead Optimization

The 6,7‑dimethyl‑3′‑methoxy substitution pattern occupies a privileged region of chromone MAO‑B SAR space. Procurement of this compound is warranted for laboratories seeking to extend existing QSAR models or to use it as a starting scaffold for designing selective, brain‑penetrant MAO‑B inhibitors [1].

Colon Cancer Chemoprevention Agent Development

Given the demonstrated antiproliferative activity of the closely related 6,7‑dimethyl‑3′,4′‑dimethoxyflavone in HT‑29 cells, the 3′‑methoxy analog represents a logical candidate for comparative efficacy and selectivity profiling in colon cancer models, aiming to identify the minimal pharmacophore required for tumor cell growth inhibition [2].

Analytical Reference Standard for Flavone Metabolite Identification

The distinct molecular weight (280.32 Da) and predicted logP (~3.8) make this compound suitable as a reference standard in LC‑MS/MS methods for detecting methylated flavones in biological matrices, especially in pharmacokinetic or plant‑metabolite studies where correct isomer assignment is critical [3].

Flavone Physicochemical Property Benchmarking

The combination of 6,7‑dimethyl and 3′‑methoxy substituents yields a well‑defined lipophilicity and chromatographic profile. This compound can serve as a retention‑time and logP calibrant in HPLC method development for libraries of synthetic flavone derivatives, ensuring consistent inter‑day and inter‑lab comparability .

Application
Selection Property
Validation Focus
MAO-B probe design
6,7-dimethyl-3'-methoxy substitution pattern fit
MAO-B selectivity and target-engagement assays
Colon cancer cell-model studies
Antiproliferative flavone scaffold selection
HT-29 endpoint review and minimal pharmacophore profiling
LC-MS/MS reference standard
Distinct MW and logP for isomer assignment
Retention-time and matrix-matching calibration
Flavone library QC calibrant
Well-defined lipophilicity and chromatographic profile
Inter-day and inter-lab HPLC method consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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